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N-(3-furylmethyl)chromane-3-

carboxamide

Cat. No.: B5664165

Get Quote

Introduction: The Chromane Scaffold Advantage
While chromones (4H-1-benzopyran-4-ones) are widely recognized for their planar, conjugated

systems effective in DNA intercalation and kinase inhibition, the chromane (3,4-dihydro-2H-1-

benzopyran) scaffold offers a distinct "kinked" geometry.

Structural differentiation: The saturation at C2 and C3 breaks the planarity of the pyran ring.

This allows the molecule to adopt a "half-chair" conformation, providing access to globular

protein binding pockets (e.g., GPCRs, enzymatic active sites) that are inaccessible to the

rigid, planar chromone.

Chirality: The C3 position in chromane-3-carboxamides is a chiral center. Enantiomers often

exhibit significantly different binding affinities, necessitating asymmetric synthesis or chiral

separation in advanced drug development.
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The scaffold consists of a benzene ring fused to a dihydropyran ring.

Positions 5-8: Aromatic substitution points (Electronic tuning).

Position 3: The "Gateway" vector. The carboxamide linker here directs the N-substituent into

deep hydrophobic pockets.

Position 4: Can be a methylene (

) or a carbonyl (

, in chroman-4-ones).

Chemical Space & Synthesis
The synthesis of N-substituted chromane-3-carboxamides requires a strategy that establishes

the saturated pyran ring while preserving the C3-carboxyl functionality for amide coupling.

Primary Synthetic Route: The Baylis-Hillman / Reduction
Strategy
This is the most robust protocol for accessing the saturated chromane core from simple

precursors.

Step 1: Baylis-Hillman Reaction

Reactants: Salicylaldehyde + Ethyl Acrylate.[1]

Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane).

Product: 3-substituted-2H-chromene ester.[2]

Step 2: Selective Reduction (The Critical Step)

Reagent: Sodium Amalgam (Na/Hg) or Catalytic Hydrogenation (

, Pd/C).
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Transformation: Reduces the C2-C3 double bond of the chromene to yield the chromane

acid/ester.

Note: Control of stoichiometry is vital to prevent over-reduction of the aromatic ring.

Step 3: Amide Coupling

Activation: Conversion of Chromane-3-carboxylic acid to Acid Chloride (

) or use of coupling agents (EDC/HOBt).

Coupling: Reaction with the appropriate amine (

).

Visual Workflow (DOT Diagram)

Figure 1: Synthetic pathway accessing the saturated chromane scaffold via chromene reduction.
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Structure-Activity Relationship (SAR) Analysis
The SAR of this class is driven by three distinct regions: the Chromane Core (A), the Linker (B),

and the N-Substituent (C).

Region A: The Chromane Core (Positions 5-8)
Electronic Effects: Electron-withdrawing groups (EWGs) like -Cl, -F, -NO2 at the C6 position

significantly enhance biological activity, particularly for antimicrobial and cytotoxic

applications.

Mechanism:[3][4] EWGs increase the lipophilicity and alter the electron density of the

aromatic ring, often strengthening
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stacking interactions in the binding pocket.

Steric Bulk: Large substituents at C8 (e.g., -OMe, -Br) can cause steric clashes, reducing

potency. Small, lipophilic groups are preferred here.

Region B: The Carboxamide Linker (Position 3)
H-Bonding: The amide nitrogen (-NH-) acts as a critical Hydrogen Bond Donor (HBD), while

the carbonyl oxygen is a Hydrogen Bond Acceptor (HBA).

Conformation: The amide bond is generally planar. However, the saturated C3 carbon allows

the linker to rotate out of the plane of the benzopyran system, enabling the "N-Substituent" to

adopt a perpendicular orientation relative to the core. This is crucial for fitting into L-shaped

binding pockets (e.g., MAO-B).

Region C: The N-Substituent (The Specificity Driver)
This is the most variable region and dictates the primary biological target.

N-Substituent (R) Primary Activity Mechanism / Insight

Thiazole (e.g., 5-(4-

fluorobenzyl)thiazol-2-yl)
Antitumor

The thiazole ring mimics the

purine base of ATP, allowing

kinase inhibition. The

fluorobenzyl tail accesses

deep hydrophobic pockets

(e.g., in Tubulin or EGFR).

Phenyl (w/ 3-Cl or 3-F) MAO-B Inhibition

Halogens in the meta position

of the phenyl ring fill the

hydrophobic cavity of the

MAO-B active site

(Tyr435/Cys172 region).

Alkyl / Benzyl Sirtuin (SIRT2) Inhibition

Flexible alkyl linkers allow the

chromane core to sit at the

NAD+ binding site while the tail

extends into the acetyl-lysine

channel.
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SAR Decision Logic (DOT Diagram)

Figure 2: Strategic SAR modifications based on desired biological endpoint.
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Experimental Protocols
Protocol A: Synthesis of N-[5-(4-fluorobenzyl)-1,3-
thiazol-2-yl]chroman-3-carboxamide
Target: Antitumor Agent (Ref: 1)

Acid Chloride Formation:

Dissolve Chromane-3-carboxylic acid (1.0 eq) in anhydrous benzene or DCM.

Add Thionyl Chloride (

, 1.5 eq) and a catalytic drop of DMF.

Reflux for 1 hour. Evaporate solvent/excess

under vacuum to obtain the crude acid chloride.

Coupling:
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Dissolve 5-(4-fluorobenzyl)thiazol-2-ylamine (1.0 eq) and Triethylamine (1.5 eq) in

anhydrous Dioxane (15 mL).

Add the crude acid chloride (dissolved in Dioxane) dropwise at room temperature.

Stir for 30 minutes.

Work-up:

Pour reaction mixture into water (100 mL).

Filter the resulting precipitate.[5]

Recrystallization: Purify using a 1:1 mixture of Ethanol/DMF.

Validation: Check purity via HPLC (>95%) and structure via

-NMR (Look for amide -NH singlets around 10-12 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard Validation Protocol

Seeding: Plate tumor cells (e.g., MCF-7, HepG2) in 96-well plates at

cells/well. Incubate for 24h.

Treatment: Add test compounds dissolved in DMSO (Final DMSO < 0.1%). Treat for 48h.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Analysis: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Quantitative Data Summary
The following table summarizes the potency shifts observed when modifying the N-substituent

on the chromane core.
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Compound
Class

R-Group (N-
Substituent)

Target
Potency (

)
Reference

Chromane

5-(4-F-

benzyl)thiazol-2-

yl

Breast Cancer

(MCF-7)

Low

M (High Potency)
[1]

Chromane Phenyl MAO-B (Moderate) [2]

Chromone

(Unsat)
3-Cl-Phenyl MAO-B

nM range (High

Potency)
[2]

Chroman-4-one Alkyl / Benzyl SIRT2 [3]

Key Insight: For MAO-B, the unsaturated chromone is generally superior due to planarity.

However, for antitumor activity involving complex kinase pockets, the saturated chromane

(especially with thiazole) offers superior geometric fit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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